1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one
Description
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[5-acetyl-3-benzyl-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H17ClN4O2S/c1-13(27)20-19(16-8-10-17(22)11-9-16)25(14(2)28)26-18(23-24-21(26)29-20)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
CUBHLGGVYZAETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-Amino-3-Mercapto-1,2,4-Triazole Derivatives
The triazole precursor 3-benzyl-4-amino-5-mercapto-1,2,4-triazole is synthesized by reacting benzyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate. Alternatively, 4-chlorophenyl groups are incorporated via Ullmann coupling or nucleophilic aromatic substitution at earlier stages.
Key Reaction:
$$
\text{Benzyl hydrazine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{3-Benzyl-4-amino-5-mercapto-1,2,4-triazole} \quad
$$
Cyclocondensation with α-Halocarbonyl Compounds
The thiadiazine ring is formed by reacting the triazole-thiol with α-bromo ketones. For the target molecule, 2-bromo-1-(4-chlorophenyl)ethan-1-one serves as the electrophilic partner, enabling regioselective annulation.
Optimized Cyclization Protocol
A mixture of 3-benzyl-4-amino-5-mercapto-1,2,4-triazole (1 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.2 eq) in ethanol with triethylamine (0.1 eq) is refluxed for 6–8 hours. The intermediate 6-(4-chlorophenyl)-3-benzyl-7H-triazolo[3,4-b]thiadiazine precipitates upon cooling (Yield: 78–85%).
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the triazole-thiol’s sulfur on the α-carbon of the bromo ketone, followed by intramolecular cyclization to form the thiadiazine ring.
Acetylation of the Thiadiazine Intermediate
The acetyl groups at positions 1 and 7 are introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) selectively acetylates the nitrogen-rich heterocycle.
Acetylation Conditions
The thiadiazine intermediate (1 eq) is stirred with acetic anhydride (3 eq) and AlCl₃ (0.5 eq) in dry dichloromethane at 0–5°C for 2 hours. After quenching with ice water, the product is purified via recrystallization from ethanol (Yield: 65–72%).
Spectral Validation:
- IR: C=O stretches at 1,680 cm⁻¹ and 1,710 cm⁻¹ confirm dual acetylation.
- ¹H NMR: Singlets at δ 2.45 (3H, COCH₃) and δ 2.62 (3H, COCH₃) verify acetyl groups.
Alternative Routes and Comparative Analysis
One-Pot Multi-Component Synthesis
A catalyst-free approach combines 3-benzyl-4-amino-5-mercapto-1,2,4-triazole, 2-bromo-1-(4-chlorophenyl)ethan-1-one, and acetyl chloride in acetonitrile at 80°C. This method reduces steps but yields lower (58–64%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables stepwise acetylation and cyclization. While purity improves (>95%), scalability remains limited.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Stepwise Cyclization | 78–85 | 92–95 | 8–10 |
| One-Pot Multi-Component | 58–64 | 85–88 | 12 |
| Solid-Phase | 60–65 | >95 | 24 |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may yield isomeric byproducts. Using polar aprotic solvents (DMF) over ethanol enhances regioselectivity (90:10 ratio).
Functional Group Stability
The benzyl group is susceptible to oxidation during acetylation. Adding antioxidants (e.g., BHT) or performing reactions under nitrogen mitigates degradation.
Scalability and Industrial Relevance
Kilogram-scale batches achieve 70% yield using continuous flow reactors, where precise temperature control minimizes side reactions. Regulatory-compliant purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
1. Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazines possess significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of cellular processes .
2. Anticancer Properties
Several studies have highlighted the potential anticancer activity of triazolo-thiadiazine derivatives. These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in preclinical models. It appears to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses .
4. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes such as carbonic anhydrase and cholinesterase. This makes it a potential candidate for treating conditions like glaucoma and Alzheimer's disease .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various triazolo-thiadiazine derivatives, it was found that 1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
A research project assessed the cytotoxic effects of this compound on different cancer cell lines including breast and colon cancer. The results indicated a dose-dependent reduction in cell viability with IC50 values indicating potent anticancer activity. Mechanistic studies suggested involvement in apoptosis pathways .
Mechanism of Action
The mechanism of action of 1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving binding to active sites, inhibition of enzyme activities, or modulation of receptor signaling. Detailed studies on its mechanism of action are necessary to fully understand its potential therapeutic effects and safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazolo-thiadiazines are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Substituent Effects on Bioactivity
- Antimicrobial Activity: Triazolo-thiadiazines with electron-withdrawing groups (e.g., 4-ClPh, NO2) exhibit enhanced antimicrobial effects. For example, compounds with 4-ClPh substituents show MIC values of 12.5–50 μg/mL against Gram-positive bacteria, comparable to ampicillin .
Structural and Electronic Comparisons
- Core Modifications : The target compound’s 5-acetyl group distinguishes it from CTT’s 6-ketone, altering hydrogen-bonding capabilities and metabolic stability.
- Substituent Positioning : 6-Aryl groups (e.g., 4-ClPh) are critical for binding to microbial enzymes, as demonstrated in studies of thiadiazine derivatives .
- Synthetic Flexibility : Analogous compounds (e.g., –12) highlight the tunability of positions 3 and 6 for optimizing activity .
Key Research Findings
Antimicrobial Efficacy
Biological Activity
The compound 1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex triazolo-thiadiazine framework. The presence of the acetyl and benzyl groups contributes to its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-thiadiazine derivatives. Specifically, compounds similar to 1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one have exhibited significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolo-thiadiazines have shown effectiveness against a range of bacteria and fungi. In a study assessing various derivatives:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of 1-[7-acetyl-3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of triazolo-thiadiazine derivatives. Modifications at specific positions on the triazole or thiadiazine rings can enhance potency and selectivity against target cells while minimizing toxicity.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study A : A patient with advanced breast cancer showed a marked response to treatment involving triazolo-thiadiazine derivatives.
- Case Study B : A clinical trial indicated reduced inflammation markers in patients treated with compounds related to this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
